NCGC00244536

KDM4B Enzymatic assay IC50 comparison

Need a selective epigenetic probe for KDM4B biology without pan-Jumonji off-target effects? NCGC00244536 (KDM4B Inhibitor B3) provides validated mechanism-of-action with:
- **10 nM IC50** for KDM4B, >100-fold selectivity over normal prostate epithelium in PC3 cells (40 nM GI50).
- **In vivo efficacy** at 20 mg/kg in PC3 xenografts with documented tumor reduction.
- **Peer-reviewed** modulation of H3K9me3, CDK1, and p53-MDM2 axis.
Available in research quantities for reproducible cancer epigenetics studies.

Molecular Formula C25H22N2O2
Molecular Weight 382.5 g/mol
Cat. No. B15583854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCGC00244536
Molecular FormulaC25H22N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H22N2O2/c28-23-17-22(16-20-12-6-13-26-24(20)23)19-10-4-11-21(15-19)25(29)27-14-5-9-18-7-2-1-3-8-18/h1-4,6-8,10-13,15-17,28H,5,9,14H2,(H,27,29)
InChIKeyNYKBXXGHEMXSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NCGC00244536: KDM4B Inhibitor Profile


NCGC00244536 (also designated KDM4B-IN-B3 or B3) is a small-molecule inhibitor of the histone lysine demethylase KDM4 (JMJD2) subfamily [1]. Chemically, it is 3-(8-hydroxy-6-quinolinyl)-N-(3-phenylpropyl)-benzamide (CAS: 2003260-55-5) . The compound was developed as part of a series of 8-hydroxyquinoline derivatives and demonstrates potent enzymatic inhibition of KDM4B with an IC50 of approximately 10 nM [1]. NCGC00244536 has been validated in multiple prostate cancer cell models and exhibits tumor growth suppression in PC3 xenograft mouse models [1]. It is commercially available from several vendors for research use only.

Workflow KDM4B demethylase pathway inhibition study fit
Selection Context Isoform-selective histone methylation probe
Model Context Supports p53 pathway and AR-independent prostate cancer cell-model research

NCGC00244536: No Direct Substitute


KDM4 inhibitors exhibit substantial variability in isoform selectivity, cellular potency, and in vivo efficacy profiles. NCGC00244536 (B3) demonstrates a unique combination of subnanomolar biochemical potency against KDM4B, high selectivity for AR-negative PC3 cells (IC50 = 40 nM), and greater than 100-fold discrimination against immortalized prostate epithelial cells [1]. In contrast, the closely related analog NCGC00247743 (I9) displays a different isoform inhibition pattern, and alternative KDM4 inhibitors such as ML324 (IC50 = 4.9 μM for KDM4B) or JIB-04 (IC50 = ~440 nM for KDM4B) are significantly less potent in enzymatic assays . Substituting NCGC00244536 with a generic KDM4 inhibitor would compromise the quantitative reproducibility of cellular and in vivo experiments, particularly those modeling prostate cancer growth and androgen receptor signaling.

Risk
Target Compound: NCGC00244536
KDM4B-selective inhibition profile defined at low nM range
Risk
Potential Substitute: Pan-Jumonji inhibitor (e.g., JIB-04)
Pan-inhibitor profile may shift isoform interpretation and effective working concentration
Risk
Potential Substitute: Clinical chemotherapeutic (e.g., dacarbazine)
Cell-model response context may differ; KDM4B-dependent endpoint review required

NCGC00244536: Differentiation Evidence


KDM4B Enzyme Potency Comparison

NCGC00244536 inhibits KDM4B enzymatic activity with an IC50 of approximately 10 nM, making it the most potent inhibitor among the three novel compounds (A1, I9, B3) characterized in the primary publication [1]. In direct comparison, alternative KDM4 inhibitors exhibit substantially higher IC50 values: ML324 shows an IC50 of 4.9 μM against KDM4B, and JIB-04 exhibits an IC50 of approximately 440 nM for KDM4B . This 490-fold and 44-fold improvement in potency positions NCGC00244536 as a superior tool compound for biochemical studies requiring robust KDM4B inhibition.

KDM4B Potency
Head-to-head
~10 nM (KDM4B)
Reported 43.5-fold lower IC50 vs pan-inhibitor JIB-04. Supports isoform-specific assay context.
In vitro enzyme assay; cross-study comparable data.
KDM4B Enzymatic assay IC50 comparison

Melanoma Cytotoxicity vs. Dacarbazine

NCGC00244536 demonstrates high selectivity for fast-growing AR-negative PC3 prostate cancer cells (IC50 = 40 nM) and over 100-fold selectivity against immortalized prostate epithelial cell lines PrEC1 and PrEC4 [1]. This selectivity profile is a critical differentiator from pan-KDM4 inhibitors like JIB-04, which show less discrimination between cancerous and normal prostate cells, with reported IC50 values as low as 10 nM in some prostate cancer lines but also significant activity in normal PrEC cells . The greater than 100-fold therapeutic window observed with NCGC00244536 reduces the likelihood of cytotoxicity in non-cancerous prostate tissue during in vivo efficacy studies.

Melanoma Cytotoxicity
Head-to-head
More pronounced effect vs dacarbazine
Reported cell-model response context in SK-MEL-5 and G-361 lines. Supports cytotoxicity endpoint review.
Data to verify; quantification not in abstract.
Prostate cancer Selectivity PC3 cells PrEC cells

Prostate Cancer Cellular Selectivity

In a PC3 xenograft mouse model, daily treatment with NCGC00244536 at 20 mg/kg resulted in significant inhibition of tumor growth without major toxicity, as evidenced by histological analyses showing increased apoptosis, necrosis, and fibrosis in treated tumors [1]. While other KDM4 inhibitors such as JIB-04 have also demonstrated in vivo tumor growth suppression in lung cancer models (100 mg/kg i.p.), the documented efficacy of NCGC00244536 at a lower dose (20 mg/kg) in a prostate cancer-specific xenograft model provides direct validation for prostate cancer research applications .

Cellular Selectivity
Class-level
PC3 IC50 = 40 nM; >100-fold over PrEC
Reported tumor-cell model response context. Supports AR-negative prostate cancer screening.
Data to verify; selectivity not automatically conferred to other KDM4 inhibitors.
Xenograft In vivo efficacy PC3 tumor

KDM4 Isoform Selectivity Profile

While NCGC00244536 (B3) potently inhibits KDM4B (IC50 = 10 nM), it also inhibits other KDM4 isoforms (KDM4A, 4C, 4D) at higher concentrations (~10 μM) [1]. Importantly, the potency and efficacy of B3 for KDM4A, 4C, and 4D are lower compared to the related inhibitor NCGC00247743 (I9) [1]. This differential isoform selectivity allows researchers to choose between B3 and I9 based on the desired breadth of KDM4 inhibition. For studies requiring more selective KDM4B targeting, B3 provides a cleaner pharmacological profile, whereas I9 may be preferred when broader KDM4 inhibition is desired.

Isoform Selectivity
Method context
KDM4A/C/D inhibition at 10 μM
Supports intra-family KDM4 selectivity profiling. Concentration-dependent context.
High concentration enzyme profiling data.
Isoform selectivity KDM4A KDM4C KDM4D

NCGC00244536: Validated Application Scenarios


KDM4B Functions in p53 Melanoma Models

Researchers conducting PC3 or other prostate cancer xenograft experiments in mice should prioritize NCGC00244536 due to its documented in vivo tumor growth inhibition at 20 mg/kg daily dosing and lack of major toxicity in SCID mice [1]. The compound's high selectivity for prostate cancer cells over normal epithelial cells further supports its use in therapeutic efficacy studies.

AR-Independent Prostate Cancer Vulnerabilities

For experiments requiring potent and relatively selective inhibition of KDM4B enzymatic activity, NCGC00244536 is the preferred tool compound, with an IC50 of ~10 nM [1]. Its lower activity against other KDM4 isoforms compared to I9 makes it suitable for dissecting KDM4B-dependent transcriptional regulation and epigenetic modifications in prostate and breast cancer cell lines [1].

Epigenetic Control of Cell Cycle Genes

NCGC00244536 has been validated to block the binding of KDM4B to the PLK1 promoter and suppress the expression of both AR and BMYB-targeted cell-cycle genes [1]. Researchers investigating the role of KDM4B in AR signaling and cell-cycle progression in LNCaP and VCaP cells will find NCGC00244536 a well-characterized chemical probe for these pathways.

Application
Selection Property
Validation Focus
p53 melanoma pathway studies
Cell-model endpoint review
KDM4B-p53-MDM2 axis response and apoptosis endpoints
AR-independent prostate cancer research
AR-negative cell-model selectivity context
Castration-resistant prostate cancer model-response interpretation
Epigenetic cell cycle regulation studies
H3K9me3 target engagement profiling
Cdk1/Cdk4/Ccnb1/Ccnd1 pathway-response endpoint monitoring
In vivo xenograft model research
Published in vivo exposure context
PC3 xenograft model-response review; exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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